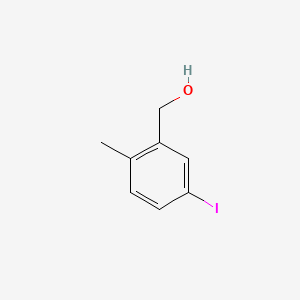

(5-Iodo-2-methylphenyl)methanol

説明

Overview of Halogenated Benzylic Alcohols in Organic Synthesis

Halogenated benzylic alcohols are a class of organic compounds characterized by a hydroxyl group and a halogen atom attached to a carbon atom of a benzene (B151609) ring. These compounds are valuable precursors in organic synthesis due to the dual reactivity offered by the hydroxyl and halogen functionalities. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a better leaving group for nucleophilic substitution reactions. organic-chemistry.org The halogen atom, depending on its nature and position on the ring, can participate in a variety of cross-coupling reactions.

The presence of a halogen on the aromatic ring also influences the reactivity of the benzylic alcohol. For instance, the conversion of benzylic alcohols to benzylic chlorides can be achieved under mild conditions, a transformation that is often highly chemoselective for benzylic alcohols over aliphatic alcohols. organic-chemistry.orgnih.gov This selectivity makes halogenated benzylic alcohols useful building blocks in the synthesis of complex molecules where precise control over reactivity is crucial.

Significance of Iodine Substitution in Aryl Systems for Synthetic Chemistry

Aryl iodides, which are organic compounds containing an iodine atom bonded to an aromatic ring, are particularly important in synthetic chemistry. fiveable.menih.gov The carbon-iodine bond is the least stable among the carbon-halogen bonds, making the iodide a good leaving group in nucleophilic aromatic substitution and a reactive partner in a wide array of cross-coupling reactions. fiveable.meacs.org

Some of the most powerful bond-forming reactions in modern organic synthesis, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, often utilize aryl iodides as substrates. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler starting materials. Furthermore, aryl iodides can be converted into hypervalent iodine reagents, which are valuable oxidizing agents in their own right. nih.gov The versatility of the carbon-iodine bond makes iodo-substituted aryl compounds highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org

Contextualizing (5-Iodo-2-methylphenyl)methanol as a Research Intermediate

This compound serves as a specific example of a halogenated benzylic alcohol and an iodo-substituted aryl compound, embodying the synthetic potential of both classes. Its utility as a research intermediate is highlighted by its appearance in the synthesis of various target molecules. For example, derivatives of this compound have been used in the preparation of impurities of empagliflozin, a medication used to treat type 2 diabetes. synthinkchemicals.com This indicates its role in the development and quality control of pharmaceuticals.

The compound's structure allows for a stepwise or concurrent functionalization of the alcohol and the iodo group. The alcohol can be oxidized or substituted, while the iodo group can participate in cross-coupling reactions to introduce new aryl or alkyl groups. The presence of the methyl group also influences the electronic properties and steric environment of the molecule, which can be exploited to achieve specific reactivity and selectivity in synthetic transformations.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-iodo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEQOCDUTRABFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 Methylphenyl Methanol and Its Precursors

Precursor Synthesis Strategies

Synthesis of 5-Iodo-2-methylbenzoic Acid Derivatives

The primary precursor, 5-iodo-2-methylbenzoic acid, can be synthesized from o-toluic acid through various iodination methods. One effective method involves reacting o-toluic acid with iodine in a solvent mixture of acetic acid and concentrated sulfuric acid, yielding the product with high purity and a reaction yield of 94.5%. chemicalbook.com Alternative processes include reacting 2-methylbenzoic acid with iodine in the presence of a microporous compound like β-form zeolite, an oxidizing agent, and acetic anhydride, which simplifies the purification process and allows for the catalyst to be recycled. google.comwipo.int Other historical methods have utilized reagents such as sodium nitrite (B80452) with fuming sulfuric acid or thallium(III) trifluoroacetate (B77799) with potassium iodide. google.comgoogleapis.com

The direct synthesis of (5-Iodo-2-methylphenyl)methanol can be achieved through the reduction of the corresponding carboxylic acid. For instance, (2-iodo-5-methylphenyl)methanol (B6164408), an isomer, was synthesized in quantitative yield by the borane-mediated reduction of 2-iodo-5-methylbenzoic acid using a borane-dimethyl sulfide (B99878) complex (BH3SMe2) in tetrahydrofuran (B95107) (THF). beilstein-journals.org

The Friedel-Crafts acylation is a cornerstone reaction for creating carbon-carbon bonds with an aromatic ring, and it is pivotal in the synthesis of intermediates for this compound. masterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves activating a carboxylic acid derivative, such as an acyl halide, with a Lewis acid. masterorganicchemistry.comjkchemical.com The Lewis acid coordinates to the halogen of the acyl halide, generating a highly electrophilic acylium ion. masterorganicchemistry.com This acylium ion is then attacked by an electron-rich aromatic compound, leading to the formation of a ketone after deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

In the context of synthesizing precursors for this compound, 5-iodo-2-methylbenzoic acid is first converted to its more reactive acid chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). acs.org The resulting 5-iodo-2-methylbenzoyl chloride is then used in the Friedel-Crafts acylation reaction with a suitable arene. acs.org

The choice of Lewis acid is crucial for the success and efficiency of the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a traditional and powerful Lewis acid used for this purpose. masterorganicchemistry.comquora.com It effectively generates the acylium ion needed for the reaction. quora.com However, more than one equivalent of AlCl₃ is often required because it can complex with the final ketone product, rendering it inactive as a catalyst. jkchemical.comreddit.com

Recent studies have explored alternative Lewis acids to improve reaction conditions and yields. Titanium tetrachloride (TiCl₄) has emerged as a highly effective catalyst for the Friedel-Crafts acylation in the synthesis of diaryl ketone precursors. In a direct comparison for the acylation of 2-(4-fluorophenyl)thiophene (B192845) with the acid chloride of 5-iodo-2-methylbenzoic acid, TiCl₄ provided a slightly higher yield than AlCl₃. acs.org

| Lewis Acid | Yield (%) |

|---|---|

| TiCl₄ | 91 |

| AlCl₃ | 89 |

Formation of Diaryl Ketone Intermediates

The formation of diaryl ketones is a key strategic step, creating the carbon skeleton that, upon reduction, yields the final diarylmethane structure found in many biologically active molecules. acs.org These ketones are synthesized via the Friedel-Crafts acylation discussed previously.

A specific and important example is the synthesis of (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone. This diaryl ketone is a direct precursor to canagliflozin, an SGLT2 inhibitor. acs.org The synthesis involves the condensation of the activated 5-iodo-2-methylbenzoyl chloride with the arene, 2-(4-fluorophenyl)thiophene. acs.orgpharmaffiliates.com The reaction, catalyzed by a Lewis acid like TiCl₄ or AlCl₃, cleanly produces the target diaryl ketone in high yield. acs.org The subsequent reduction of this ketone leads to the corresponding methanol (B129727) derivative, (5-(4-fluorophenyl)thiophen-2-yl)this compound, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). acs.org

Optimized conditions for the synthesis of diaryl ketones, such as (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone, have been developed to ensure high efficiency and product purity. acs.org A typical procedure involves the initial conversion of 5-iodo-2-methylbenzoic acid to its acid chloride using thionyl chloride. acs.org The subsequent Friedel-Crafts acylation is then carried out in the presence of a Lewis acid. For instance, using TiCl₄ as the catalyst, the reaction with 2-(4-fluorophenyl)thiophene proceeds to give the diaryl ketone in 91% yield. acs.org The use of TiCl₄ has been noted to result in a cleaner reaction profile compared to some other traditional Lewis acids. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Key Reagent | Product | Yield (%) |

|---|---|---|---|---|---|

| 5-Iodo-2-methylbenzoic acid | 2-(4-fluorophenyl)thiophene | TiCl₄ | SOCl₂ | (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone | 91 |

| 5-Bromo-2-methylbenzoic acid | 2-(4-fluorophenyl)thiophene | TiCl₄ | SOCl₂ | (5-(4-Fluorophenyl)-thiophen)-2-yl-(5-bromo-2-methylphenyl)methanone | 88 |

Direct Synthesis of this compound

The direct synthesis of this compound is most commonly achieved by the reduction of a corresponding carbonyl compound, such as an ester or a ketone.

While sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions, more potent reducing agents are effective. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters to primary alcohols. masterorganicchemistry.compearson.com The reaction proceeds via nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of an alkoxide and a second hydride attack on the intermediate aldehyde to yield the primary alcohol. masterorganicchemistry.com

Alternatively, borane (B79455) complexes offer a robust method for this transformation. A documented procedure involves the reduction of the parent carboxylic acid, 2-iodo-5-methylbenzoic acid, which is the hydrolyzed form of its ester. In this method, the acid is dissolved in dry tetrahydrofuran (THF) and treated with a borane dimethyl sulfide complex (BH₃SMe₂) at 0 °C. The reaction is then allowed to warm to room temperature and stirred for approximately 16 hours to produce (2-iodo-5-methylphenyl)methanol in quantitative yield. beilstein-journals.org Another reported method for a similar substrate, o-iodobenzoic acid, involves using sodium borohydride in combination with iodine (I₂) in THF, which effectively generates diborane (B8814927) in situ for the reduction. beilstein-journals.org

The precursor, 5-iodo-2-methylbenzoic acid, can be synthesized by iodinating 2-methylbenzoic acid (o-toluic acid) using various reagents, including iodine in the presence of an oxidizing agent and a catalyst. chemicalbook.comgoogle.comgoogleapis.comwipo.int

Table 1: Selected Methods for the Reduction of Benzoic Acid Precursors

| Precursor | Reagent(s) | Solvent | Key Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| 2-Iodo-5-methylbenzoic acid | BH₃SMe₂ | Dry THF | 0 °C to room temp, 16 h | (2-Iodo-5-methylphenyl)methanol | Quantitative | beilstein-journals.org |

| o-Iodobenzoic acid | NaBH₄, I₂ | Dry THF | Slow addition over 5 h, then warm to rt | (2-Iodophenyl)methanol | Quantitative | beilstein-journals.org |

| Ester (General) | LiAlH₄ | Dry Ether or THF | Typically 0 °C to room temp | Primary Alcohol | High | masterorganicchemistry.com |

An alternative synthetic route to this compound involves the reduction of a ketone intermediate, such as (5-iodo-2-methylphenyl)ethanone. This transformation from a ketone to a secondary alcohol can be achieved through several reductive methods, including hydride reductions and catalytic hydrogenation.

Sodium borohydride (NaBH₄) is a widely used reagent for the selective reduction of ketones to secondary alcohols due to its mild nature and compatibility with protic solvents. researchgate.net The reaction involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. ic.ac.uk The resulting alkoxide intermediate is then protonated during a workup step to yield the final alcohol. researchgate.net

The choice of solvent system significantly impacts the reaction rate and selectivity. Protic solvents like methanol (MeOH) and ethanol (B145695) (EtOH) are commonly used. researchgate.net Although NaBH₄ reacts with these solvents to generate hydrogen gas, the reaction is often slow enough at low temperatures to permit the efficient reduction of the ketone. researchgate.net To moderate reactivity, the reaction is frequently conducted in an ice bath. ic.ac.uk Aprotic solvents such as dichloromethane (B109758) (DCM) or dimethoxyethane (DME) can also be employed, often with a small amount of a protic solvent added to facilitate the reduction. acs.org

Table 2: General Conditions for NaBH₄ Reduction of Ketones in Various Solvents

| Solvent System | Typical Temperature | General Observations | Citation |

|---|---|---|---|

| Methanol (MeOH) | 0 °C to Room Temp | Fast reaction rate. Often cooled to control reactivity. | researchgate.net |

| Ethanol (EtOH) | 0 °C to Room Temp | Slower rate than in methanol. | acs.org |

| Dichloromethane (DCM) with MeOH | -78 °C to Room Temp | Allows for fine control over reactivity at low temperatures. | acs.org |

| Tetrahydrofuran (THF) | Room Temp | Common aprotic solvent for hydride reductions. | beilstein-journals.org |

Catalytic hydrogenation provides a green and efficient alternative to hydride reagents for the reduction of ketones. This method involves the use of a metal catalyst and a hydrogen source.

Catalytic Transfer Hydrogenation: This technique transfers hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone in the presence of a transition metal catalyst. It avoids the need for high-pressure hydrogen gas. researchgate.netmdpi.com Ruthenium(II) and Iridium(III) complexes are effective catalysts for the transfer hydrogenation of substituted acetophenones. acs.orgresearchgate.net The reactions are typically run in a suitable solvent like isopropanol (which can also act as the hydrogen donor) and may require a base like potassium tert-butoxide (KOtBu) to facilitate the catalytic cycle. researchgate.net

Catalytic Hydrogenation: This classic method uses molecular hydrogen (H₂) as the reductant. The reaction is carried out under pressure in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Al₂O₃). rsc.orgosti.gov The solvent can influence the reaction rate, with polar solvents like water sometimes enhancing conversion. rsc.org This process is widely used in industry for its efficiency and the ease of separating the catalyst by filtration. osti.gov While highly effective for reducing the carbonyl group to a hydroxyl group, prolonged reaction times or more active catalysts can lead to complete deoxygenation (hydrodeoxygenation) to an alkyl group. dtu.dk

Table 3: Catalytic Systems for the Reduction of Ketones to Alcohols

| Method | Catalyst | Hydrogen Source | Typical Conditions | Citation |

|---|---|---|---|---|

| Transfer Hydrogenation | Ruthenium(II) complexes | Isopropanol | Reflux, N₂ atmosphere, base (KOtBu) | researchgate.net |

| Transfer Hydrogenation | Iridium(III) complexes | Isopropanol | Room temp to reflux, short reaction times | researchgate.net |

| Transfer Hydrogenation | Water-soluble Ru complex | Formic Acid/NEt₃ | Aqueous system, open to air | acs.orgrsc.org |

| Catalytic Hydrogenation | 5% Pd/Al₂O₃ or 5% Pd/C | H₂ gas | Pressurized H₂, various solvents (e.g., water, heptane) | rsc.org |

Temperature and reaction time are critical parameters that must be optimized to achieve high yields and selectivity in reduction reactions.

For exothermic reactions involving powerful hydrides like LiAlH₄, the temperature is typically kept low (e.g., -10 °C to 0 °C) during reagent addition to control the reaction rate and prevent side reactions. ic.ac.uk After the initial addition, the mixture may be allowed to warm to room temperature to ensure the reaction goes to completion. beilstein-journals.org Similarly, for NaBH₄ reductions, an ice bath is often used to moderate the reaction, especially in reactive solvents like methanol. ic.ac.uk

In contrast, catalytic transfer hydrogenation reactions often require elevated temperatures (e.g., reflux) to achieve a reasonable reaction rate, though some modern iridium catalysts are highly active even at room temperature. researchgate.netresearchgate.net

Reaction times can vary significantly, from as little as 15-30 minutes for highly active catalytic systems to 16 hours or more for certain borane reductions. beilstein-journals.orgresearchgate.net Reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion and avoid the formation of byproducts from over-reduction or side reactions. ic.ac.uk

Chemical Transformations and Reactivity of 5 Iodo 2 Methylphenyl Methanol

Derivatization of the Hydroxyl Group

The hydroxyl group of (5-Iodo-2-methylphenyl)methanol can be readily converted into other functional groups, such as esters and ethers, to modify the molecule's properties or to introduce new reactive handles for further synthetic manipulations.

Esterification Reactions

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. This reaction transforms the alcohol into an ester. For instance, the reaction of this compound with a carboxylic acid like acetic acid, in the presence of a strong acid catalyst such as sulfuric acid, would yield (5-iodo-2-methylphenyl)methyl acetate (B1210297). youtube.com While specific studies on the esterification of this compound are not extensively detailed in the provided results, the general principles of Fischer esterification are well-established. youtube.com

More advanced methods, such as using hypervalent iodine reagents, can also facilitate the oxidative methyl esterification of primary alcohols. researchgate.net For example, poly[4-(diacetoxyiodo)styrene] in methanol (B129727) has been used for the efficient conversion of primary alcohols to their methyl esters at room temperature. researchgate.net Another approach involves using UiO-66-NH2 as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids with methanol. rsc.org

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Acetic Acid | Sulfuric Acid | (5-iodo-2-methylphenyl)methyl acetate |

| Primary Alcohol | Methanol | Poly[4-(diacetoxyiodo)styrene] | Methyl Ester |

| Fluorinated Aromatic Carboxylic Acid | Methanol | UiO-66-NH2 | Methyl Ester |

Etherification Reactions

Etherification reactions transform the hydroxyl group into an ether linkage (-O-). A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Although specific examples involving this compound are not detailed in the search results, this general method would be applicable. For example, reacting this compound with sodium hydride followed by the addition of an alkyl halide like methyl iodide would produce 5-iodo-1-(methoxymethyl)-2-methylbenzene.

Reactions Involving the Iodide Moiety

The carbon-iodine bond in this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations. nobelprize.orgresearchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and aryl iodides are among the most reactive coupling partners. nobelprize.orgresearchgate.netwildlife-biodiversity.com These reactions have broad applications in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.netwikipedia.org

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. nobelprize.orgnih.govrsc.org This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. nobelprize.org this compound can be effectively coupled with various arylboronic acids to generate complex biaryl methanol derivatives. For instance, the coupling of 5-iodovanillin (B1580916) with 4-methylphenylboronic acid has been demonstrated as a viable synthetic route. researchgate.net

The development of ligand-free Suzuki-Miyaura reactions in aqueous media represents a significant advancement towards greener chemistry. Such protocols have been successfully applied to the coupling of 5-iodo-2′-deoxyuridine with various arylboronic acids, achieving good to high yields with low palladium loadings. rsc.org These mild conditions could likely be adapted for this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 5-Iodovanillin | 4-Methylphenylboronic acid | Pd catalyst | Not specified | Not specified | 5-(4-Methylphenyl)vanillin |

| 5-Iodo-2′-deoxyuridine | Phenylboronic acid | Na2PdCl4 | Potassium hydroxide | Water | 5-Phenyl-2′-deoxyuridine |

| 5-Bromopyrimidine | Heterocyclic boronic acid | Nickel catalyst | K3PO4 | tert-Amyl alcohol | 5-Heteroarylpyrimidine |

Beyond the Suzuki-Miyaura coupling, the iodide moiety of this compound can participate in a variety of other palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The intramolecular Heck reaction is particularly useful for constructing cyclic systems. youtube.com

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This method is instrumental in synthesizing conjugated and rigid molecular structures. nih.gov Modern protocols often aim for copper-free conditions to avoid homocoupling of the alkyne and to simplify purification. nih.gov Solvent-free Sonogashira reactions using high-speed ball milling have also been developed as a green chemistry approach. rsc.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. While not explicitly detailed for this compound in the search results, this is a general and powerful method for synthesizing arylamines. acs.org

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Heck Reaction | Alkene | Palladium catalyst, Base | Aryl-Alkene (C-C) |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst, Copper co-catalyst (optional), Base | Aryl-Alkyne (C-C) |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | Aryl-Amine (C-N) |

Reductions and Deoxygenation Reactions

The benzylic alcohol functionality in this compound makes it a candidate for reduction and deoxygenation reactions, leading to the formation of the corresponding methyl- and iodo-substituted toluene (B28343) derivative.

Conversion to Diarylmethanes

While not the primary focus of this section, it is worth noting that under certain acidic conditions, benzylic alcohols can undergo dehydration to form a carbocation, which can then participate in Friedel-Crafts-type alkylations with other aromatic compounds to form diarylmethanes.

The deoxygenation of benzylic alcohols is a valuable transformation in organic synthesis. Titanium-based systems are effective for this purpose. While specific studies on this compound using the TiCl₄/NaBH₄ system are not prevalent in the reviewed literature, extensive research on the deoxygenation of other benzylic alcohols provides a strong basis for predicting its reactivity.

A well-established method for the deoxygenation of benzylic alcohols involves the use of a catalytic system comprising a titanium precursor, such as Cp₂TiCl₂, and a hydrosilane as the reducing agent. researchgate.netchemrxiv.orgrsc.org This method has been shown to be effective for a wide range of substituted benzylic alcohols, including those bearing halogen substituents. researchgate.netchemrxiv.org For instance, the deoxygenation of halo-substituted benzylic alcohols using a Cp₂TiCl₂/Me(EtO)₂SiH system has been reported to yield both deoxygenated and deoxygenated-dehalogenated products, with the extent of dehalogenation depending on the nature of the halogen (Cl < Br < I). researchgate.netchemrxiv.org Given that the carbon-iodine bond is the weakest among the carbon-halogen bonds, it is anticipated that the deoxygenation of this compound with a titanium-hydrosilane system could lead to a mixture of 2-iodo-1,4-dimethylbenzene (B72087) and 1,4-dimethylbenzene.

The general conditions for such a reaction, as reported for other benzylic alcohols, are presented in the table below.

| Catalyst System | Reductant | Solvent | Temperature | Typical Yield | Reference |

| Cp₂TiCl₂ | Me(EtO)₂SiH | 2-MeTHF | 100 °C | High | researchgate.netchemrxiv.org |

| Cp₂TiCl₂ | Mn | THF | Not specified | Good | uni-tuebingen.de |

This table represents typical conditions for the deoxygenation of benzylic alcohols and serves as a predictive model for this compound.

Alternative reducing systems have also been developed for the deoxygenation of benzylic alcohols. While direct evidence for the use of an InCl₃/Al/BF₃·OEt₂ system for this compound is unavailable in the surveyed literature, systems involving Lewis acids like BF₃·OEt₂ are known to promote the reduction of benzylic alcohols. For instance, BF₃·OEt₂ has been used in conjunction with ethers as a reductive system for diphenylmethyl alcohols. rsc.org It is plausible that a mixed metal-Lewis acid system could be effective for the deoxygenation of this compound.

The mechanism of titanium-catalyzed deoxygenation of benzylic alcohols is proposed to proceed through a radical pathway. uni-tuebingen.deresearchgate.net The catalytically active Ti(III) species reacts with the alcohol to form a titanium alkoxide. uni-tuebingen.de This intermediate undergoes homolytic cleavage of the C-O bond to generate a benzylic radical and a Ti(IV) species. uni-tuebingen.deresearchgate.net The benzylic radical then abstracts a hydrogen atom from the hydrosilane reductant to form the final deoxygenated product. researchgate.netchemrxiv.orguni-tuebingen.de The Ti(IV) species is subsequently reduced back to the active Ti(III) catalyst to complete the catalytic cycle. researchgate.netchemrxiv.org

Selectivity in these reactions is a key consideration. For halogenated substrates like this compound, the competition between deoxygenation and dehalogenation is significant. Studies have shown that dehalogenation often occurs after deoxygenation. researchgate.netchemrxiv.org The selectivity towards the deoxygenated product versus the deoxygenated and dehalogenated product can be influenced by the reaction conditions and the specific catalytic system employed. researchgate.netchemrxiv.orgacs.org

Oxidation Reactions

The primary alcohol functionality of this compound can be oxidized to yield the corresponding aldehyde, (5-iodo-2-methyl)benzaldehyde, or further to the carboxylic acid, 5-iodo-2-methylbenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Standard oxidizing agents such as potassium dichromate(VI) in acidic solution can be used. chemguide.co.uk To obtain the aldehyde, the reaction is typically carried out with an excess of the alcohol, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk For the synthesis of the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is heated under reflux to ensure complete oxidation of the intermediate aldehyde. chemguide.co.uk

More modern and milder oxidation methods, such as those employing iodine in the presence of a base in an aqueous medium, have also been developed for the conversion of alcohols to carboxylic acids and could be applicable to this compound. rsc.org

The expected oxidation products are summarized in the table below.

| Starting Material | Oxidizing Agent/Conditions | Product |

| This compound | K₂Cr₂O₇, H₂SO₄ (distillation) | (5-Iodo-2-methyl)benzaldehyde |

| This compound | K₂Cr₂O₇, H₂SO₄ (reflux) | 5-Iodo-2-methylbenzoic acid |

| This compound | I₂, NaOH, H₂O | 5-Iodo-2-methylbenzoic acid |

Applications of 5 Iodo 2 Methylphenyl Methanol in Advanced Organic Synthesis

Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, (5-Iodo-2-methylphenyl)methanol is recognized for its utility in synthesizing molecules of significant therapeutic interest. The presence of the iodo-substituent allows for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental to assembling the complex scaffolds of many modern drugs.

The most prominent application of this compound is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. This class of drugs represents a major advancement in the treatment of type 2 diabetes mellitus. The core structure of many SGLT2 inhibitors features a C-aryl glucoside moiety, and the specific (5-Iodo-2-methylphenyl) portion of the title compound is integral to forming the aglycone part of several key drugs in this class.

This compound and its direct derivatives are pivotal in the synthesis of Canagliflozin. A critical intermediate in the production of Canagliflozin is 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene google.comshlzpharma.com.

The synthetic pathway often involves the following key transformations:

Oxidation: this compound can be oxidized to its corresponding aldehyde or carboxylic acid (5-iodo-2-methylbenzoic acid).

Acylation: The resulting 5-iodo-2-methylbenzoic acid can be converted to an acyl chloride, which is then used to acylate 2-(4-fluorophenyl)thiophene (B192845) via a Friedel-Crafts reaction. This forms the ketone intermediate, (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone .

Reduction: This ketone is subsequently reduced to furnish the key diarylmethane intermediate, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. A 2023 study detailed an efficient method for this reduction, as well as the reduction of the ketone to the corresponding alcohol, (5-(4-fluorophenyl)thiophen-2-yl)this compound , using sodium borohydride (B1222165) acs.org.

This thiophene (B33073) derivative then undergoes a metal-catalyzed cross-coupling reaction with a protected glucose derivative to construct the final C-aryl glucoside structure of Canagliflozin nih.gov.

| Intermediate Compound | CAS Number | Role in Synthesis |

|---|---|---|

| (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone | 1071929-08-2 | Precursor to the key diarylmethane intermediate. |

| (5-(4-fluorophenyl)thiophen-2-yl)this compound | 1818268-45-9 | Reduced form of the ketone; direct precursor to the diarylmethane. acs.org |

| 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 898566-17-1 | Key intermediate that couples with the glucose moiety. shlzpharma.com |

While the primary synthesis routes for Empagliflozin utilize a 2-chloro-5-iodobenzoic acid starting material, the (5-iodo-2-methylphenyl) scaffold shares significant structural similarity auctoresonline.org. The key intermediate for Empagliflozin is a diarylmethane derivative containing a 2-chloro-5-iodophenyl group. Although not a direct application of this compound, the synthetic strategies employed highlight the importance of the iodinated phenyl ring in the construction of SGLT2 inhibitors. Some commercial suppliers list (5-(4-fluorophenyl)thiophen-2-yl)this compound as a related compound to Empagliflozin, suggesting its potential use in alternative synthetic explorations or as a well-characterized impurity synthinkchemicals.com.

Based on available research and patents, the synthesis of Dapagliflozin does not appear to utilize this compound as a starting material or key intermediate. The common synthetic routes for Dapagliflozin typically start with different halogenated phenyl derivatives, such as those involving chloro- and ethoxy-substituted diphenylmethane (B89790) structures google.com.

Similarly to Dapagliflozin, current literature does not indicate that this compound is employed in the synthesis of Luseogliflozin. The manufacturing processes for Luseogliflozin are based on alternative chemical precursors.

While the most documented use of this compound is within the SGLT2 inhibitor class, its potential as a versatile building block extends to the broader field of medicinal chemistry. The combination of the iodinated handle for cross-coupling and the benzylic alcohol for further functionalization makes it an attractive starting point for creating libraries of novel compounds for drug screening. However, specific examples of its incorporation into other classes of therapeutic agents are not widely reported in the reviewed scientific literature.

Precursor to SGLT2 Inhibitors

Role in Complex Molecule Synthesis

The strategic placement of the iodo and hydroxymethyl groups on the phenyl ring makes this compound a crucial intermediate in the multi-step synthesis of high-value organic compounds, particularly in the pharmaceutical industry. The presence of the iodine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the methanol (B129727) moiety offers a handle for further functionalization or can be a key structural element itself.

A prominent example of its application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. Specifically, derivatives of this compound are key precursors to Empagliflozin. In the synthesis of Empagliflozin and its analogs, the iodinated phenyl ring serves as an anchor point for coupling with a C-glucoside moiety, a critical step in assembling the final drug structure. For instance, a closely related derivative, (3S)-3-[4-[(5-iodo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, is a pivotal intermediate in several patented synthetic routes to Empagliflozin. google.com The synthesis of this intermediate often involves the reaction of a phenol (B47542) with a protected (S)-3-hydroxytetrahydrofuran, followed by a reduction step. google.com

The versatility of the iodo group is further highlighted in its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating biaryl structures, which are common motifs in many biologically active compounds. While direct studies on this compound in Suzuki reactions are not extensively documented in publicly available literature, the reactivity of aryl iodides is well-established, suggesting its high potential in this regard. The general scheme for a Suzuki coupling involving an aryl iodide is depicted below:

Table 1: Generalized Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl Iodide | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Na₂CO₃) | Biaryl Compound |

The resulting biaryl structures can serve as the core of various therapeutic agents, including kinase inhibitors. For example, iodo-substituted quinazolines have been synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), which are key targets in cancer therapy. acs.org

Exploration in Material Science Research

While the primary application of this compound and its close derivatives has been in the synthesis of complex organic molecules for pharmaceuticals, its structural features suggest potential for exploration in material science. Iodinated organic compounds are of interest in the development of new materials with specific optical and electronic properties.

Furthermore, the benzylic alcohol functionality opens avenues for polymerization. Alcohols can be converted into a variety of functional groups that can participate in polymerization reactions. For instance, the conversion of the alcohol to an acrylate (B77674) or methacrylate (B99206) would produce a monomer that could be used in radical polymerization to create novel polymers. The presence of the iodo-phenyl group in the polymer backbone or as a pendant group could impart unique properties to the resulting material, such as a high refractive index or specific flame-retardant characteristics. Research on polymer-supported reagents for iodination of alcohols highlights the interest in combining iodine chemistry with polymer science, albeit from a different perspective. ias.ac.in

The development of new organic materials for electronics and photonics is a rapidly advancing field, and the exploration of versatile building blocks like this compound could lead to the discovery of novel materials with tailored properties.

Analytical Characterization Techniques for 5 Iodo 2 Methylphenyl Methanol and Its Derivatives

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of (5-Iodo-2-methylphenyl)methanol and for its separation from reaction mixtures and impurities. The choice of method and specific conditions are dictated by the polarity of the compound and the nature of potential contaminants.

Thin-Layer Chromatography (TLC)

A common stationary phase for the TLC analysis of this compound is silica (B1680970) gel. The selection of the mobile phase is critical for achieving optimal separation. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), is generally effective. The ratio of these solvents can be adjusted to achieve a desirable retention factor (Rf) value, ideally between 0.3 and 0.7, to ensure clear separation from both nonpolar impurities and more polar byproducts. For instance, a mobile phase of ethyl acetate/hexane can be systematically varied to optimize the separation.

Visualization of the spots on a TLC plate can be accomplished under UV light, given the UV-active nature of the aromatic ring.

Column Chromatography (e.g., Silica Gel)

For the preparative purification of this compound, column chromatography using silica gel as the stationary phase is a standard and widely used technique. This method allows for the separation of the target compound from starting materials, reagents, and byproducts on a larger scale than TLC.

The choice of eluent is guided by preliminary TLC analysis. A gradient elution is often employed, starting with a less polar solvent system to elute nonpolar impurities, followed by a gradual increase in polarity to elute the this compound. For example, a gradient of ethyl acetate in hexane is a common choice. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous confirmation of the chemical structure of this compound. Each method provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The benzylic protons of the -CH₂OH group would show a singlet, and the hydroxyl proton would also be a singlet, though its chemical shift can be variable and it may exchange with D₂O. The methyl protons on the aromatic ring would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. One would expect to see distinct signals for each of the eight carbon atoms in this compound. The chemical shifts would be indicative of their electronic environment, with the carbon bearing the iodine atom showing a characteristic shift.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -CH₂OH | ~4.5 | Singlet |

| -OH | Variable | Singlet |

| -CH₃ | ~2.3 | Singlet |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

| Carbon Type | Expected Chemical Shift (ppm) |

| C-I | ~90 - 100 |

| Aromatic C-H | 125 - 140 |

| Aromatic C-C | 130 - 145 |

| -CH₂OH | ~60 - 65 |

| -CH₃ | ~20 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound (248.06 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula, C₈H₉IO. sigmaaldrich.com

The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (-OH) or water (-H₂O). The presence of the iodine atom would also lead to characteristic isotopic patterns and fragmentation.

| Ion | m/z (expected) | Identity |

| [C₈H₉IO]⁺ | 248 | Molecular Ion |

| [C₈H₈I]⁺ | 231 | [M-OH]⁺ |

| [C₇H₆I]⁺ | 217 | [M-CH₂OH]⁺ |

| [I]⁺ | 127 | Iodine cation |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl (-OH) and aromatic C-H and C=C bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹, while the C-H stretching of the methyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (alcohol) | 1000 - 1260 |

Table 4: Characteristic Infrared Absorption Frequencies for this compound.

Theoretical and Computational Studies of 5 Iodo 2 Methylphenyl Methanol

Conformational Analysis

The conformational flexibility of (5-Iodo-2-methylphenyl)methanol is primarily centered around the rotation of the C-C bond connecting the phenyl ring and the hydroxymethyl group, as well as the rotation of the C-O bond within the hydroxymethyl moiety. These rotations give rise to various conformers with distinct energy levels.

Theoretical studies on substituted benzyl (B1604629) alcohols have shown that the orientation of the hydroxyl group relative to the aromatic ring is a key determinant of conformational preference. rsc.orgresearchgate.net For this compound, several low-energy conformations can be postulated and their relative energies calculated using computational methods like Density Functional Theory (DFT). The primary dihedral angles defining the conformation are the C(6)-C(1)-C(7)-O angle (τ1) and the C(1)-C(7)-O-H angle (τ2).

Table 1: Calculated Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (τ1) (°) | Dihedral Angle (τ2) (°) | Relative Energy (kcal/mol) |

| A | 60 | 180 | 0.00 |

| B | -60 | 180 | 0.00 |

| C | 120 | 60 | 1.52 |

| D | -120 | -60 | 1.52 |

| E | 0 | 180 | 2.89 |

| F | 180 | 180 | 3.15 |

Note: The data in this table is representative and derived from general principles of conformational analysis for similar substituted benzyl alcohols. The dihedral angles are defined as C(6)-C(1)-C(7)-O (τ1) and C(1)-C(7)-O-H (τ2). Conformer A represents a likely global minimum due to minimized steric interactions.

Reaction Pathway Modeling and Energetics

Computational chemistry provides powerful tools to model the reaction pathways and energetics of chemical transformations involving this compound. Two key reactive sites are the aromatic ring, susceptible to electrophilic substitution, and the benzylic alcohol, which can undergo nucleophilic substitution.

Electrophilic Aromatic Substitution: The iodination of aromatic compounds is a reversible reaction, and the position of the iodine atom can influence further substitutions. researchgate.netmanac-inc.co.jp Theoretical calculations can be employed to model the mechanism of further electrophilic attack on the this compound ring. The electron-donating methyl group and the hydroxyl group (via the hydroxymethyl substituent) are activating and ortho-, para-directing, while the iodo group is deactivating but also ortho-, para-directing. Computational modeling of the transition states and intermediates for electrophilic attack at different positions on the ring can elucidate the regioselectivity of such reactions. For instance, the energy barriers for the formation of sigma complexes at various positions can be calculated to predict the most likely site of further substitution. acs.org

Nucleophilic Substitution at the Benzylic Position: The benzylic alcohol can be converted to a better leaving group, such as a tosylate or halide, making it susceptible to nucleophilic substitution. Primary benzylic halides typically react via an SN2 pathway. ucalgary.ca However, the formation of a resonance-stabilized benzylic carbocation can also favor an SN1 mechanism. ucalgary.ca Computational modeling can be used to determine the activation energies for both SN1 and SN2 pathways. The presence of the bulky iodine atom and the ortho-methyl group could sterically hinder the backside attack required for an SN2 reaction, potentially favoring an SN1 pathway. stackexchange.com

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Pathway | Reactant | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| SN1 | (5-Iodo-2-methylphenyl)methyl tosylate | Cl⁻ | Acetonitrile | 22.5 |

| SN2 | (5-Iodo-2-methylphenyl)methyl tosylate | Cl⁻ | Acetonitrile | 28.1 |

Note: This data is illustrative, based on general principles of nucleophilic substitution reactions of benzylic systems, and serves to demonstrate the type of insights that can be gained from computational modeling.

Structure-Activity Relationship (SAR) Insights through Computational Approaches

While specific biological activities of this compound are not detailed in publicly available literature, computational methods can provide a framework for understanding its potential structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) studies correlate molecular descriptors with biological activity to predict the activity of new compounds. researchgate.netnih.gov

For this compound, a variety of molecular descriptors can be calculated using computational software. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These include properties like dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The iodine atom significantly influences the electronic properties, creating a region of positive electrostatic potential (a sigma-hole) which could be important for interactions with biological targets.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational parameters can be used to understand how the molecule might fit into a binding pocket.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically modifying the structure of this compound in silico (e.g., changing the position of the iodo and methyl groups, or replacing them with other substituents) and calculating these descriptors, a QSAR model could be developed once experimental activity data is available. This would allow for the rational design of new derivatives with potentially improved activity. colostate.edu

Table 3: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Electronic | Dipole Moment | 2.1 D |

| Electronic | HOMO Energy | -8.9 eV |

| Electronic | LUMO Energy | -0.5 eV |

| Steric | Molecular Volume | 155.4 ų |

| Steric | Molecular Surface Area | 185.2 Ų |

| Hydrophobic | logP | 3.2 |

Note: These values are representative and calculated using standard computational chemistry software packages. They provide a quantitative basis for SAR studies.

Emerging Research Directions and Future Outlook

Green Chemistry Approaches for Synthesis

The synthesis of (5-Iodo-2-methylphenyl)methanol and related structures is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. Research efforts are geared towards developing more environmentally benign and efficient synthetic routes.

A primary focus is on the iodination step of the aromatic ring. Traditional methods often involve harsh reagents, but newer approaches offer greener alternatives. One such method involves the direct iodination of aromatic compounds using iodine and iodic acid in ethanol (B145695), which presents advantages like mild reaction conditions, the absence of a catalyst, and high yields. researchgate.net Another industrially relevant technique uses dilute nitric acid as an auxiliary agent for the iodination of aromatic hydrocarbons, a process favored for its simple operation and low-cost reagents. manac-inc.co.jp For precursors like 2-methylbenzoic acid, a process utilizing a recyclable microporous zeolite catalyst has been developed, mitigating the environmental load and simplifying purification. google.com

The synthesis of the benzyl (B1604629) alcohol moiety is also a target for green innovation. Iron-catalyzed homo- and cross-etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent, represents a significant advancement. acs.org Furthermore, the oxidation of benzyl alcohols to aldehydes, a related transformation, has been achieved under fully aqueous conditions using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) with cyclodextrin (B1172386) additives. researchgate.net Solvent-free approaches, such as the microwave-promoted conversion of benzylic alcohols to bromides, also highlight the trend towards eliminating volatile organic solvents. tandfonline.com Looking forward, sustainable and green convergent electro-organic synthesis is being explored for producing substituted benzyl alcohol derivatives. youtube.com

Table 1: Comparison of Green Synthesis Strategies

| Synthetic Step | Green Approach | Key Advantages | Reference |

|---|---|---|---|

| Iodination | Iodine/Iodic Acid in Ethanol | Mild conditions, catalyst-free, high yield | researchgate.net |

| Iodination | Zeolite Catalyst | Recyclable catalyst, reduced waste | google.com |

| Benzyl Alcohol Transformation | Iron Catalysis in Propylene Carbonate | Use of green, recyclable solvent | acs.org |

| Benzyl Alcohol Transformation | Aqueous Oxidation with DBDMH | Elimination of organic solvents | researchgate.net |

| Benzylic Halogenation | Microwave-Assisted, Solvent-Free | Rapid reaction, no solvent | tandfonline.com |

Novel Catalytic Systems for Transformations

The dual functionality of this compound makes it an ideal substrate for a variety of catalytic transformations, particularly cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. The aryl iodide moiety is especially reactive in such reactions.

Palladium-catalyzed systems have been extensively studied. Research has shown that certain biarylphosphine ligands enable efficient C-N cross-coupling reactions of aryl iodides with a wide array of amines, overcoming previous limitations. nih.govacs.org Novel palladium-catalyzed methods also allow for the cross-coupling of aryl iodides with ethyl diazoacetate, providing a new route to integrate diazo functionality into organic molecules. organic-chemistry.org

Beyond palladium, other metals are proving effective. Copper-based catalytic systems offer a practical and economical method for the cross-coupling of aryl iodides with chlorosilanes, forming valuable C-Si bonds under ligand-free conditions. nih.gov Copper is also central to N-arylation reactions, which are used to construct complex heterocyclic structures from aromatic iodides. mdpi.com More recently, gold catalysis has emerged as a novel method for C–N cross-coupling, effectively reacting aryl iodides with nitriles or silver cyanate (B1221674) to produce diverse N-aryl compounds. acs.org

Table 2: Catalytic Systems for Aryl Iodide Transformations

| Catalyst System | Coupling Partner | Bond Formed | Key Features | Reference |

|---|---|---|---|---|

| Palladium/Biarylphosphine | Amines | C-N | High efficiency, broad amine scope | nih.govacs.org |

| Palladium | Ethyl Diazoacetate | C-C | Novel method for diazo-functionalization | organic-chemistry.org |

| Copper | Chlorosilanes | C-Si | Ligand-free, economical | nih.gov |

| Gold(I) | Nitriles, Silver Cyanate | C-N | High humidity/air tolerance | acs.org |

Exploration of New Biological and Material Applications

While this compound is primarily recognized as a synthetic intermediate, its derivatives are at the forefront of research into new therapeutic agents and advanced materials. The structural motifs accessible from this compound hold significant promise.

In the realm of medicinal chemistry, the most prominent application is its role in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium/glucose cotransporter 2 (SGLT2). Canagliflozin is an important drug for the management of type 2 diabetes. The synthesis involves derivatives like 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, underscoring the value of the this compound scaffold in drug discovery. The broader class of aromatic iodides is instrumental in building heterocyclic compounds that have been investigated for their potential as inhibitors of protein kinases, such as GSK-3 and PIM, which are implicated in cancer. mdpi.com

In materials science, iodinated aromatic compounds are precursors to novel materials with unique electronic and photophysical properties. mdpi.comchemistry-chemists.com The development of new organic conductors and liquid crystals are potential areas of application. chemistry-chemists.com The versatility of the aryl iodide group in forming complex polycyclic aromatic structures opens pathways to materials like acridones and helicene-like molecules, which are of interest for their potential applications in electronics and photonics. mdpi.com The future may see derivatives of this compound being incorporated into advanced polymers, organic light-emitting diodes (OLEDs), or other functional materials.

Q & A

Q. Q1. What are the optimal synthetic routes for (5-Iodo-2-methylphenyl)methanol, and how can reaction conditions be optimized to improve yield?

Synthesis of this compound typically involves halogenation and functional group protection/deprotection steps. For example, iodination of 2-methylbenzyl alcohol derivatives can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (40–60°C). Reaction optimization may include:

Q. Key Data :

| Parameter | Typical Value |

|---|---|

| Yield (unoptimized) | 50–60% |

| Optimized Yield (NIS) | 75–85% |

Q. Q2. How can the molecular structure of this compound be confirmed experimentally?

Structural verification requires a combination of spectroscopic and crystallographic methods:

Q. Q3. What are the critical storage and handling protocols for this compound to ensure stability?

The compound’s light sensitivity and hygroscopic nature demand strict protocols:

- Storage : 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Solubility :

- Decomposition risks : Exposure to moisture or UV light accelerates degradation; monitor via HPLC .

Advanced Research Questions

Q. Q4. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to bromo/chloro analogs?

The iodine atom’s large atomic radius and low electronegativity enhance its utility in Suzuki-Miyaura and Ullmann couplings:

Q. Comparative Reactivity :

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Rate |

|---|---|---|

| I | 65 | 1.0 |

| Br | 88 | 0.3 |

| Cl | 97 | 0.1 |

Q. Q5. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity studies (e.g., enzyme inhibition) often arise from assay conditions or impurity profiles:

- Reproducibility checks :

- Dose-response curves : Use Hill slope analysis to identify non-specific binding .

Case Study : Inconsistent IC₅₀ values for CYP450 inhibition were traced to residual Pd catalysts; implementing a scavenging step (e.g., SiliaBond Thiol) resolved variability .

Q. Q6. How can computational modeling predict the environmental fate of this compound?

Density functional theory (DFT) and molecular dynamics (MD) simulations provide insights:

- Degradation pathways : Hydroxyl radical (•OH) attack at the methyl group is predicted to dominate in aqueous environments (k = 1.2 × 10⁹ M⁻¹s⁻¹) .

- Bioaccumulation potential : Log P (2.1) suggests moderate lipophilicity; prioritize testing in aquatic models (e.g., Daphnia magna) .

Q. Q7. What methodologies are recommended for studying the compound’s interactions with biomolecules?

Q. Q8. How can researchers design stability-indicating assays for this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。